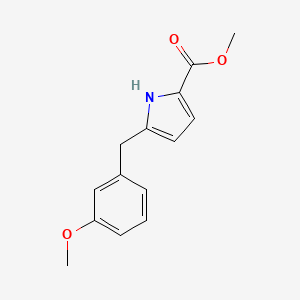
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrazole ring, linked through a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method provides good to high yields and is relatively straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives, depending on the electrophile used.
科学的研究の応用
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antiviral activity may be due to its ability to inhibit key viral enzymes or proteins, thereby preventing viral replication . Molecular docking studies have shown that this compound can bind to the SARS-CoV-2 main protease, suggesting a potential mechanism for its antiviral effects .
類似化合物との比較
Similar Compounds
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carboxylic acid: Similar structure but with a benzyl group instead of an allyl group.
3-(Furan-2-yl)-1-phenyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to its combination of a furan ring, a pyrazole ring, and a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
5-(1-prop-2-enylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-6-13-7-5-8(12-13)9-3-4-10(16-9)11(14)15/h2-5,7H,1,6H2,(H,14,15) |
InChIキー |
GGYKWSQTODAQLL-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CC(=N1)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



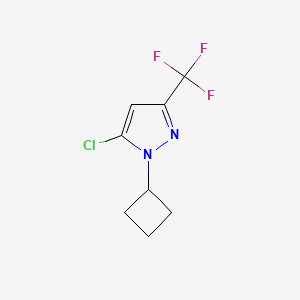
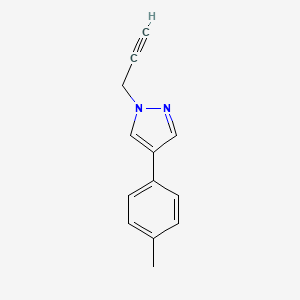




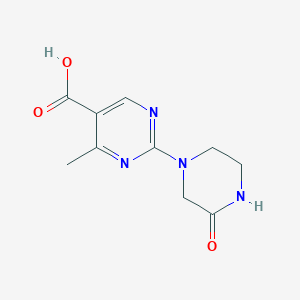

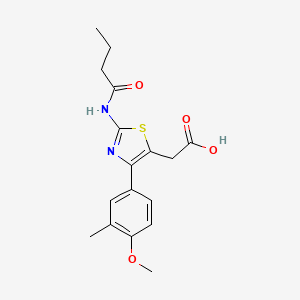

![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)

